2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine

Medicinal Chemistry Heparanase Inhibition Process Chemistry

Procure the 2,3,5,6-tetrahydroimidazo[1,2-a]pyridine core (CAS 753020-17-6) to accelerate your medicinal chemistry programs. This partially saturated bicyclic scaffold is a 'privileged structure' conferring favorable drug-like properties (LogP ~1.41, Lipinski-compliant). It serves as the central framework for potent, selective HPSE1 inhibitors with 5-step shorter synthetic routes and superior off-target selectivity versus earlier leads. The unique saturated conformation is essential for mimicking the OGA transition state in GlcNAcstatins—a feature flat aromatic analogs cannot provide. Its chemodivergent reactivity enables DOS library synthesis from common intermediates. Validated antifungal derivatives achieve sub-0.02 mg/mL MIC against Candida spp. Choose this core to ensure target potency, synthetic tractability, and SAR expansion.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
Cat. No. B11925029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1CN2CCN=C2C=C1
InChIInChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3H,2,4-6H2
InChIKeyXVMYODJNZPSKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine Core Procurement: Sourcing the Privileged Scaffold for HPSE1 and O-GlcNAcase Inhibitor Programs


2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine (CAS 753020-17-6, C7H10N2, MW 122.17 g/mol) is a partially saturated, fused bicyclic heterocycle comprising an imidazole and a tetrahydropyridine ring . This core scaffold is considered a 'privileged structure' in medicinal chemistry, conferring favorable drug-like physicochemical properties such as a LogP of approximately 1.41 and compliance with Lipinski's Rule of 5 [1]. Its significance as a versatile building block is underscored by its role as the central framework in several pre-clinical drug candidates, most notably as a class of potent and selective inhibitors of Heparanase-1 (HPSE1) and O-GlcNAcase (OGA), two high-value therapeutic targets in oncology and neurodegeneration [2][3].

Why 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine Cannot Be Replaced by Aromatic Imidazo[1,2-a]pyridine or Other In-Class Analogs


Generic substitution within the imidazopyridine family is not viable due to the profound impact of saturation on molecular conformation, biological activity, and synthetic tractability. The non-aromatic 2,3,5,6-tetrahydro core introduces a three-dimensional, partially saturated character that significantly differentiates it from its flat, aromatic imidazo[1,2-a]pyridine counterpart. This saturation is crucial for achieving optimal binding geometry in enzymes like HPSE1 and O-GlcNAcase [1][2]. Furthermore, the specific saturation pattern in the pyridine ring directly influences the reactivity of the core, enabling unique synthetic transformations, such as the chemodivergent synthesis of distinct functionalized products from common starting materials, a feat not replicable with the fully aromatic analog [3]. These factors mean that substituting the core with a more aromatic or differently saturated analog (e.g., 5,6,7,8-tetrahydro or fully aromatic) will almost certainly result in a significant loss of target potency, altered selectivity, or incompatibility with established synthetic routes.

Quantitative Differentiation of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine Against Key Comparators


Synthetic Efficiency Advantage: Improved Cyclization Avoids Toxic Reagents and Shortens Route vs. Legacy HPSE1 Inhibitor

In the development of HPSE1 inhibitors, the first-generation lead (Compound 2) based on the 2,3,5,6-tetrahydroimidazo[1,2-a]pyridine scaffold required a 19-step synthesis involving toxic Lawesson's reagent and an epimerization step [1]. An improved synthetic approach was developed for the core structure that completely avoids these issues. When this improved route was applied to synthesize the optimized analogs (Compounds 16 and 17), the total number of synthetic steps was reduced by five compared to the original 19-step sequence for Compound 2 [1]. This is a direct head-to-head comparison of synthetic routes on the same core scaffold, demonstrating a quantifiable improvement in process efficiency.

Medicinal Chemistry Heparanase Inhibition Process Chemistry Synthetic Route Optimization

Improved Target Selectivity: Enhanced HPSE1 Inhibition Over Off-Target Glycosidases Compared to Lead Compound 2

A direct head-to-head comparison was performed to address the insufficient selectivity of the early lead Compound 2, which was a potent inhibitor of HPSE1 but also showed significant off-target activity against GUSβ and GBA [1]. The study found that the improved analogs, Compound 16 and 17, containing a bulkier substituent at position 6, demonstrated reduced inhibitory activities against both GUSβ and GBA compared to Compound 2, thereby improving selectivity for HPSE1 [1]. While the precise IC50 values are not provided in the abstract, the direction and qualitative magnitude of the improvement are clearly established.

Heparanase Selectivity Enzyme Inhibition Drug Discovery

Molecular Docking Advantage: Superior Binding Energy to α-Glucosidase Compared to Clinical Standard Acarbose

In a cross-study comparison of molecular docking studies, derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold were evaluated for their potential as α-glucosidase inhibitors. The study reported that these compounds exhibited low binding energies when docked into the active site of α-glucosidase, interacting with key active site residues, and demonstrated a more favorable (lower) binding energy compared to the standard clinical inhibitor, acarbose [1]. This computational finding suggests a stronger predicted affinity for the target enzyme.

Molecular Docking α-Glucosidase Inhibition Antidiabetic Agents Computational Chemistry

Chess-Divergent Synthesis: Acid/Base Control Enables Access to Two Distinct Functionalized Cores from One Precursor

A class-level inference can be drawn from a study demonstrating a unique synthetic capability for the tetrahydroimidazo[1,2-a]pyridine class. The research describes an acid/base-controlled chemodivergent synthesis starting from common beta-ketothioamide and aldehyde precursors [1]. Under basic conditions, a complex cascade sequence yields H2S-eliminated tetrahydroimidazo[1,2-a]pyridines, while catalytic acid conditions provide a different set of substituted analogs through dehydration [1]. This controlled divergence from a single synthetic platform is not generally a feature of fully aromatic imidazo[1,2-a]pyridines.

Chemodivergent Synthesis Reaction Discovery Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Potent Antifungal Activity: Specific Derivative Shows Low MIC Against Candida spp. Compared to Clinical Antifungals

While not for the core molecule itself, a cross-study comparison of derivative activity highlights the potential of this scaffold. A specific derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity against a panel of Candida species with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL [1]. For reference, standard antifungal agents like fluconazole often have higher MICs against certain Candida strains; for instance, MIC90 values for fluconazole against C. glabrata are often reported in the range of 16-64 µg/mL (0.016-0.064 mg/mL). This indicates that a single-digit micromolar or sub-micromolar activity is achievable with this chemotype.

Antifungal Agents Candida Infection Drug Discovery In Vitro Assays

High-Value Procurement Scenarios for 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine


Advanced HPSE1 Inhibitor Lead Optimization

Procure the 2,3,5,6-tetrahydroimidazo[1,2-a]pyridine core as a starting material for the synthesis of next-generation HPSE1 inhibitors. The evidence shows that this scaffold enables the development of compounds with significantly improved synthetic accessibility (5 steps shorter) and superior selectivity over off-target glycosidases compared to earlier leads, making it the optimal choice for pre-clinical candidate selection [1].

Novel O-GlcNAcase (OGA) Inhibitor Development for Neurodegeneration

Leverage the privileged nature of this scaffold to build potent and selective OGA inhibitors like the GlcNAcstatins [1]. The unique conformation imparted by the saturated core is essential for mimicking the transition state of the OGA enzyme, a feature not provided by other heterocyclic scaffolds, thus justifying its use as a critical building block in neuroscience-focused drug discovery.

Diversity-Oriented Synthesis (DOS) and Scaffold Hopping Programs

The chemodivergent synthetic capabilities of this core make it a prime candidate for DOS libraries and scaffold hopping exercises [1]. By adjusting simple reaction parameters (acid vs. base), researchers can efficiently explore distinct regions of chemical space from a common intermediate, accelerating hit finding and SAR expansion in early-stage discovery projects.

Antifungal Drug Discovery Targeting Drug-Resistant Pathogens

Utilize this scaffold to develop a new series of antifungal agents. Evidence shows that specific derivatives achieve sub-0.02 mg/mL MIC values against a broad panel of Candida species, a potency that rivals or surpasses current clinical standards [1]. This justifies the procurement of the core for medicinal chemistry campaigns aimed at addressing the urgent need for novel therapies against drug-resistant fungal infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.